3-Isopropyl-5-(methylthio)benzaldehyde

Description

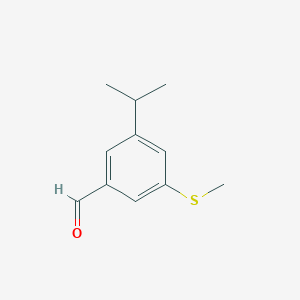

3-Isopropyl-5-(methylthio)benzaldehyde is a substituted benzaldehyde derivative featuring an isopropyl group at the 3-position and a methylthio (-SCH₃) group at the 5-position of the aromatic ring.

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

3-methylsulfanyl-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H14OS/c1-8(2)10-4-9(7-12)5-11(6-10)13-3/h4-8H,1-3H3 |

InChI Key |

PJCJXPAGHYLMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C=O)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-(methylthio)benzaldehyde typically involves the introduction of the isopropyl and methylthio groups onto a benzaldehyde ring. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate anion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).

Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

Substitution: Methylthiolate anion (CHS).

Major Products:

Oxidation: 3-Isopropyl-5-(methylthio)benzoic acid.

Reduction: 3-Isopropyl-5-(methylthio)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Isopropyl-5-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The isopropyl and methylthio groups may influence the compound’s lipophilicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

| Compound Name | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| 3-Isopropyl-5-(methylthio)benzaldehyde | 3-isopropyl, 5-(methylthio) | C₁₁H₁₄OS | 194.07 (calculated) |

| 4-Hydroxy-3-(methylthio)benzaldehyde | 3-methylthio, 4-hydroxy | C₈H₈O₂S | 168.07 (calculated) |

| 3-Isopropyl-5-methoxybenzaldehyde | 3-isopropyl, 5-methoxy | C₁₁H₁₄O₂ | 178.23 |

| 5-Isopropyl-2-methylbenzaldehyde | 5-isopropyl, 2-methyl | C₁₁H₁₄O | 162.23 |

| 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin | Bis(methylthio) on gliotoxin core | Not specified | Not specified |

- Substituent Effects: Methylthio (-SCH₃): Electron-donating via sulfur’s polarizability, less polar than hydroxy (-OH) but more lipophilic than methoxy (-OCH₃) . Positional Isomerism: For example, 5-isopropyl-2-methylbenzaldehyde () differs in substituent placement, altering steric and electronic profiles compared to the target compound .

Physicochemical Properties

- Solubility : Methylthio derivatives (e.g., 4-hydroxy-3-(methylthio)benzaldehyde) are less water-soluble than hydroxy analogues due to reduced polarity .

- Boiling Points : Isopropyl and methylthio groups increase molecular weight and van der Waals forces, likely elevating boiling points relative to simpler benzaldehydes (e.g., 162.23 g/mol for 5-isopropyl-2-methylbenzaldehyde vs. 194.07 g/mol for the target compound) .

Biological Activity

3-Isopropyl-5-(methylthio)benzaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antioxidant, and cytotoxic properties, drawing from various studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features an isopropyl group and a methylthio substituent on a benzaldehyde backbone, which contributes to its biological activity.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound. It has been shown to exhibit significant activity against various pathogenic bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 6.25 to 100 μg/mL against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 50.0 |

| Bacillus cereus | 6.25 |

| Pseudomonas aeruginosa | 100.0 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

- Radical Scavenging Activity : The compound exhibited strong radical scavenging effects, comparable to established antioxidants like ascorbic acid .

Cytotoxicity

In addition to its antibacterial and antioxidant properties, the cytotoxic effects of this compound were assessed in various cell lines.

- Cell Viability : Studies indicated that this compound reduced cell viability in cancer cell lines, suggesting potential anticancer properties. For instance, it demonstrated a cytotoxic effect with IC50 values in the micromolar range .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in certain strains .

- Cytotoxic Effects on Cancer Cells : In vitro experiments using human cancer cell lines showed that this compound could induce apoptosis, leading to significant reductions in cell proliferation rates. The mechanism was linked to the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.